Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate
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Overview
Description
Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate is a fluorinated organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with a diazonium salt derived from aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Formation of Diazonium Salt: Aniline is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with ethyl 4,4,4-trifluoroacetoacetate in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The diazenyl group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,4-trifluoroacetoacetate: A precursor in the synthesis of Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate.
Ethyl 4,4,4-trifluoro-2-butynoate: Another fluorinated ester with different reactivity and applications.
Ethyl 4,4,4-trifluoro-3-oxobutanoate: Similar in structure but lacks the diazenyl group.
Uniqueness
This compound is unique due to the presence of both trifluoromethyl and diazenyl groups, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
1494-99-1 |
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Molecular Formula |
C12H11F3N2O3 |
Molecular Weight |
288.22 g/mol |
IUPAC Name |
ethyl 4,4,4-trifluoro-3-oxo-2-phenyldiazenylbutanoate |
InChI |
InChI=1S/C12H11F3N2O3/c1-2-20-11(19)9(10(18)12(13,14)15)17-16-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI Key |
FKWOGNJCODRLLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C(F)(F)F)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
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